Cas no 2165727-15-9 (1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans)
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans structure](https://ja.kuujia.com/scimg/cas/2165727-15-9x500.png)
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans 化学的及び物理的性質
名前と識別子
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- Ethanethioic acid, S-[(1S,2S)-2-hydroxycyclohexyl] ester
- 1-{[(1s,2s)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one
- 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans
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- インチ: 1S/C8H14O2S/c1-6(9)11-8-5-3-2-4-7(8)10/h7-8,10H,2-5H2,1H3/t7-,8-/m0/s1
- InChIKey: DOEUXVVOVZPITF-YUMQZZPRSA-N
- ほほえんだ: C(S[C@H]1CCCC[C@@H]1O)(=O)C
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S148491-500mg |
1-{[(1s,2s)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one |
2165727-15-9 | 500mg |
$ 185.00 | 2022-06-03 | ||
Life Chemicals | F1912-2129-10g |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans |
2165727-15-9 | 95%+ | 10g |
$968.0 | 2023-09-06 | |
TRC | S148491-100mg |
1-{[(1s,2s)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one |
2165727-15-9 | 100mg |
$ 50.00 | 2022-06-03 | ||
TRC | S148491-1g |
1-{[(1s,2s)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one |
2165727-15-9 | 1g |
$ 295.00 | 2022-06-03 | ||
Life Chemicals | F1912-2129-1g |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans |
2165727-15-9 | 95%+ | 1g |
$208.0 | 2023-09-06 | |
Life Chemicals | F1912-2129-2.5g |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans |
2165727-15-9 | 95%+ | 2.5g |
$453.0 | 2023-09-06 | |
Life Chemicals | F1912-2129-5g |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans |
2165727-15-9 | 95%+ | 5g |
$686.0 | 2023-09-06 | |
Life Chemicals | F1912-2129-0.25g |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans |
2165727-15-9 | 95%+ | 0.25g |
$187.0 | 2023-09-06 | |
Life Chemicals | F1912-2129-0.5g |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans |
2165727-15-9 | 95%+ | 0.5g |
$197.0 | 2023-09-06 |
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, transに関する追加情報
Compound CAS No. 2165727-15-9: 1-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}ethan-1-one, trans
The compound with CAS No. 2165727-15-9, known as 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans, is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfanyl ketones, which are known for their unique chemical properties and potential applications in drug design. The trans configuration of this molecule is particularly significant, as it influences its stereochemical behavior and biological activity.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy of bioactive molecules. In the case of 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans, researchers have focused on its ability to act as a chiral auxiliary in asymmetric synthesis. This property makes it a valuable tool in the construction of complex molecular architectures with high enantioselectivity. The cyclohexyl group in the molecule contributes to its stability and flexibility, while the sulfanyl group plays a crucial role in mediating intermolecular interactions.
One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of bioactive agents. For instance, derivatives of 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans have been explored for their anti-inflammatory and antioxidant properties. These findings suggest that the molecule could serve as a lead compound in the development of novel therapeutic agents.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and oxidation reactions. The stereochemical outcome of these reactions is highly dependent on the choice of reagents and reaction conditions. Recent advancements in asymmetric catalysis have enabled researchers to achieve high yields and excellent enantioselectivity in the synthesis of this compound.
The physical properties of 1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans also make it an interesting subject for materials science applications. Its ability to form stable supramolecular assemblies has been exploited in the design of self-healing polymers and stimuli-responsive materials. This versatility underscores the importance of studying such compounds from both a chemical and materials perspective.
Looking ahead, further research into this compound is expected to uncover additional applications in fields such as drug delivery and nanotechnology. Its unique combination of stereochemical properties and functional groups positions it as a promising candidate for interdisciplinary studies.
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